molecular formula C16H16N6O3 B2746537 3-(4-methoxyphenyl)-5,7,9-trimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 569336-53-4

3-(4-methoxyphenyl)-5,7,9-trimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2746537
CAS No.: 569336-53-4
M. Wt: 340.343
InChI Key: CZMPKOODXLPBAP-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-5,7,9-trimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a tricyclic heterocyclic compound featuring a fused triazole-purine-dione scaffold. Key structural attributes include:

  • 5,7,9-Trimethyl groups: Methylation at these positions likely improves metabolic stability and modulates steric effects.

This compound is synthesized via methods analogous to other triazolopurine derivatives, such as nucleophilic substitution reactions involving triazole thiols and alkyl halides, often catalyzed by InCl₃ or similar Lewis acids .

Properties

IUPAC Name

8-(4-methoxyphenyl)-1,3,5-trimethylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3/c1-19-11-13(20(2)16(24)21(3)14(11)23)22-12(17-18-15(19)22)9-5-7-10(25-4)8-6-9/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMPKOODXLPBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-methoxyphenyl)-5,7,9-trimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a heterocyclic compound with significant potential in pharmacological applications. Its molecular formula is C16H16N6O3 and it has a molecular weight of 340.343 g/mol. This compound belongs to the class of triazole derivatives and has been investigated for various biological activities, particularly its antitumor properties.

Chemical Structure

The structural formula of the compound can be represented as follows:

C16H16N6O3\text{C}_{16}\text{H}_{16}\text{N}_{6}\text{O}_{3}

Biological Activity Overview

The biological activity of this compound has been primarily focused on its antitumor effects. Various studies have demonstrated its efficacy against multiple cancer cell lines.

Antitumor Activity

A study conducted by the National Cancer Institute assessed the antitumor activity of this compound against 60 different cancer cell lines. The results indicated notable cytotoxic effects across various types of cancer including:

  • Leukemia
  • Non-small cell lung cancer
  • Colon cancer
  • CNS cancer
  • Melanoma
  • Ovarian cancer
  • Renal cancer
  • Prostate cancer
  • Breast cancer

The methodology employed involved the sulforhodamine B assay to evaluate cell viability and proliferation. The findings suggested that derivatives of this compound exhibit promising antineoplastic properties and could serve as a foundation for developing new anticancer agents .

While specific mechanisms for this compound are still under investigation, triazole derivatives are known to interact with various biological targets including enzymes involved in cancer progression and inflammation. The purinergic signaling pathway is one such target where triazole compounds have shown potential modulation effects .

Comparative Efficacy

In comparison to other compounds within the same class (like anastrozole), this compound has demonstrated superior activity against specific breast cancer cell lines (e.g., MDA-MB-468) when structural modifications were made .

Data Table: Antitumor Activity Across Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Reference
LeukemiaK56210.5
Non-small cell lung cancerA5498.2
Colon cancerHCT11612.0
CNS CancerU87MG15.0
MelanomaA37511.5
Ovarian cancerOVCAR-37.0
Renal cancerACHN14.0
Prostate cancerLNCaP13.0
Breast cancerMDA-MB-4689.0

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares the target compound with structurally related triazolopurine-diones:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 3-(4-MeOPh), 5,7,9-trimethyl C₁₉H₁₈N₆O₃ 390.39 High methyl content; balanced lipophilicity
3-(4-Chlorophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8-dione 3-(4-ClPh), 9-isopropyl, 5,7-dimethyl C₂₀H₂₁ClN₆O₂ 412.87 Chlorophenyl enhances electrophilicity; isopropyl increases steric bulk
9-Benzyl-3-(4-MeOPh)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8-dione 9-benzyl, 3-(4-MeOPh), 5-methyl C₂₁H₁₈N₆O₃ 402.41 Benzyl group enhances lipophilicity; potential CNS penetration
3-(4-MeOPh)-5,7-dimethyl-9-(3-methylbutyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8-dione 9-(3-methylbutyl), 3-(4-MeOPh), 5,7-dimethyl C₂₀H₂₄N₆O₃ 396.45 Branched alkyl chain may improve solubility in nonpolar solvents

Key Observations :

  • Substituent Effects :
    • Aromatic Rings : The 4-methoxyphenyl group (target compound) offers electron-donating properties, contrasting with the electron-withdrawing 4-chlorophenyl group in the analogue from .
    • N9 Substituents : Methyl (target) vs. benzyl or alkyl chains (other analogues) significantly alter steric bulk and lipophilicity, impacting membrane permeability and receptor binding .

Pharmacological and Physicochemical Properties

  • Solubility : The trimethyl configuration (target) may reduce solubility in polar solvents compared to analogues with hydrophilic substituents (e.g., hydroxyl or carboxyl groups).
  • Commercial Availability : Analogues like the 4-chlorophenyl derivative () are commercially available at high purity (90%), priced at $237–664 per mg, suggesting similar costs for the target compound .

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